N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzohydrazide, characterized by the presence of a 2,2-dimethylpropylidene group attached to the nitrogen atom of the hydrazide moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 2,2-dimethylpropanal. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N’-[(1E)-2,2-dimethylpropylidene]benzohydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides with various functional groups.
Scientific Research Applications
N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, it can interact with cellular components, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide can be compared with other similar compounds, such as:
Benzohydrazide: The parent compound, which lacks the 2,2-dimethylpropylidene group.
N’-[(1E)-2,2-dimethylpropylidene]benzohydrazone: An oxidized derivative with similar properties.
Substituted Benzohydrazides: Compounds with various substituents on the benzene ring, which can exhibit different chemical and biological properties.
The uniqueness of N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide lies in its specific structural features, which confer distinct reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
372960-11-7 |
---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-[(Z)-2,2-dimethylpropylideneamino]benzamide |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- |
InChI Key |
AMSONEKMVLMUKM-LCYFTJDESA-N |
SMILES |
CC(C)(C)C=NNC(=O)C1=CC=CC=C1 |
Isomeric SMILES |
CC(C)(C)/C=N\NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C=NNC(=O)C1=CC=CC=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.